2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[35]nonane-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques, such as continuous flow synthesis, may be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid
- 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid
- 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid
Uniqueness
2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
2384535-94-6 |
---|---|
Molecular Formula |
C12H19NO6 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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